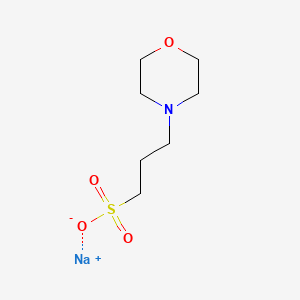

3-(N-吗啉代)丙磺酸钠盐

描述

MOPS Sodium Salt is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.

MOPS-Na is a novel stabilizer as buffer for the native structure of BSA against thermal denaturation.

科学研究应用

金属离子溶液中的非配位缓冲剂

3-(N-吗啉代)丙磺酸钠盐由于缺乏与大多数金属离子形成配合物的能力,建议用作含有金属离子的溶液中的非配位缓冲剂。 这使得它适用于金属离子存在至关重要且其活性不应受到缓冲剂干扰的实验 .

缓冲培养基

它经常用于细菌、酵母和哺乳动物细胞生长的缓冲培养基中。 3-(N-吗啉代)丙磺酸的缓冲能力有助于维持培养基的pH稳定性,这对细胞的最佳生长和繁殖至关重要 .

琼脂糖凝胶中的RNA分离

3-(N-吗啉代)丙磺酸被认为是分离琼脂糖凝胶中的RNA的优秀缓冲液。 它的缓冲特性确保电泳过程中pH保持稳定,这对RNA条带的完整性和分辨率至关重要 .

细胞培养系统

3-(N-吗啉代)丙磺酸缓冲液已用于各种细胞培养系统,包括大肠杆菌、新型隐球菌、培养的人角质形成细胞和嗜热产甲烷菌。 它提供一个稳定的pH环境,有利于细胞生长和存活 .

蛋白质研究

在蛋白质研究中,3-(N-吗啉代)丙磺酸已用于X射线晶体学研究,以分析蛋白质结构,例如琥珀酰辅酶A合成酶的ADP结合位点 .

与生物分子的复合物形成

虽然3-(N-吗啉代)丙磺酸可以与金属形成配合物,但它也可以与核酸和脂质相互作用,这可能会影响涉及这些生物分子的实验。 研究人员在设计研究时必须考虑这些相互作用 .

对真核细胞培养的影响

浓度大于20 mM的3-(N-吗啉代)丙磺酸会影响真核细胞培养的生长,因此必须仔细控制其浓度,以避免对细胞活力和增殖产生不利影响 .

高压灭菌稳定性

在存在葡萄糖的情况下,3-(N-吗啉代)丙磺酸在高压灭菌时可能会部分降解,这可能会影响需要无菌条件的实验。 可以通过相应地调整实验条件来减轻这种降解 .

作用机制

Target of Action

MOPS sodium salt, also known as MOPS-Na or Sodium 3-Morpholinopropanesulfonate, is primarily used as a biological buffer . It doesn’t have a specific biological target, but it plays a crucial role in maintaining the pH of biological systems, such as cell culture media .

Mode of Action

MOPS sodium salt interacts with the hydrogen ions in the solution, absorbing or releasing them as necessary to maintain a stable pH . This buffering action helps to keep the pH of the system within a narrow range, even when acids or bases are added .

Biochemical Pathways

As a buffer, MOPS sodium salt doesn’t directly participate in biochemical pathways. By maintaining a stable ph, it ensures that biochemical reactions can proceed at their optimal ph . This is particularly important in biological systems where enzymes, which are often sensitive to pH, are involved .

Pharmacokinetics

MOPS sodium salt is highly soluble in water , which allows it to be easily distributed in aqueous solutions.

Result of Action

The primary result of MOPS sodium salt’s action is the maintenance of a stable pH in the solution . This can have various effects at the molecular and cellular level, depending on the specific system. For example, in cell culture media, maintaining a stable pH can help to support cell growth and viability .

Action Environment

The efficacy and stability of MOPS sodium salt can be influenced by several environmental factors. For example, its buffering capacity is dependent on temperature and concentration . Additionally, while MOPS sodium salt is stable at room temperature, it may develop a trace of yellow color over time .

生化分析

Biochemical Properties

MOPS Sodium Salt does not interact with any metal ions in solutions and has significant metal-buffer stability especially with copper (Cu), nickel (Ni), manganese (Mn), zinc (Zn), cobalt (Co) ions . It is also used as a stabilizing agent for bovine serum albumin (BSA), extending its role beyond a simple buffering agent .

Cellular Effects

MOPS Sodium Salt is considered to be non-toxic to culture cell lines and provides high solution clarity . It has been utilized in cell culture in such systems as E. coli, Cryptococcus neoformans, cultured human keratinocytes, and thermophilic methaogenic bacteria .

Molecular Mechanism

The molecular mechanism of MOPS Sodium Salt primarily involves its buffering capacity. It helps maintain a stable pH environment in solution, which is crucial for many biochemical reactions .

Temporal Effects in Laboratory Settings

MOPS Sodium Salt solutions should be stable at 2-8°C for at least six months . When MOPS solutions have been autoclaved, they turn yellow (although pH does not change measurably).

Metabolic Pathways

It is primarily used as a buffering agent and does not participate in metabolic reactions .

Subcellular Localization

As a soluble buffer, MOPS Sodium Salt does not have a specific subcellular localization. It is expected to be present throughout the cytoplasm and other aqueous compartments within the cell .

属性

IUPAC Name |

sodium;3-morpholin-4-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEMXEWFLIDTSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072246 | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71119-22-7 | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MOPS-Na impact protein stability?

A1: Research indicates that MOPS-Na can act as a stabilizer for proteins, protecting their native structure against thermal denaturation. A study on Bovine Serum Albumin (BSA) showed that MOPS-Na exhibited a higher stabilization tendency compared to other biological buffers like HEPES and EPPS. [] This stabilization effect is attributed to MOPS-Na's influence on the hydration layers surrounding the protein. []

Q2: Beyond buffering, does MOPS-Na influence enzyme activity?

A2: Yes, MOPS-Na has been observed to enhance the activity of certain enzymes. For instance, the activity of α-chymotrypsin (α-CT) was found to be increased in MOPS-Na solutions compared to other buffer solutions. [] This suggests that MOPS-Na, aside from its buffering capacity, can directly or indirectly modulate enzymatic activity.

Q3: Can MOPS-Na be used in studies involving metal-organic polyhedra (MOPs)?

A3: Yes, MOPS-Na plays a crucial role in synthesizing porous hydrogels using MOPs. Specifically, the deprotonated form of MOPS, Sodium 5-hydroxy-1,3-benzenedicarboxylate (Na x [Rh 24 (O-bdc) x (OH-bdc) 24-x ]), facilitates the supramolecular polymerization between MOPs and organic linkers in aqueous solutions. [] This polymerization process results in the formation of hydrogels with hierarchical colloidal networks, potentially useful for applications in gas sorption and catalysis.

Q4: How does MOPS-Na perform in analytical techniques like electrophoresis?

A4: MOPS-Na is employed as a component of buffer systems in multi-capillary electrophoresis instruments for analyzing protein-protein interactions. For instance, a 60 mM MOPS-Na buffer (pH 7.35) containing 0.1% Tween 20 served as the sample buffer in a study analyzing interactions between labeled proteins and their binding partners. [] This dual-buffer system enabled rapid and reproducible analyses of interactions at physiological pH using uncoated fused-silica capillaries.

Q5: Are there studies investigating the potential neuroprotective effects of MOPS-Na?

A5: While not directly related to MOPS-Na, research has investigated the use of 8-methoxypsoralen (8-MOP), a furocoumarin, as a potential neuroprotective agent against rotenone-induced cytotoxicity in glioma cells, a model for Parkinson’s disease. [] Although 8-MOP did not protect the cells, it did prevent rotenone-induced depletion of glutathione (GSH). This highlights the importance of exploring various compounds, potentially including structurally similar molecules to MOPS-Na, for neuroprotective properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)

![(6E)-4-methyl-6-[5-(2-methylphenyl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1676671.png)

![3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole](/img/structure/B1676672.png)

![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)